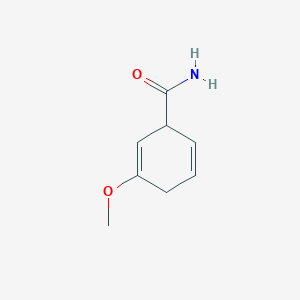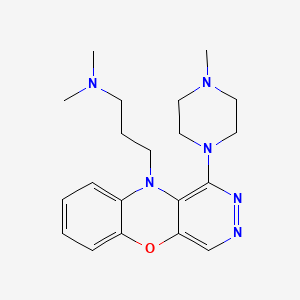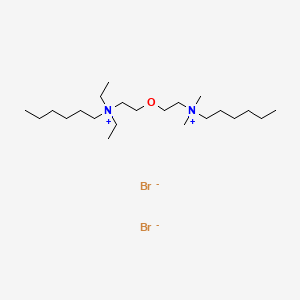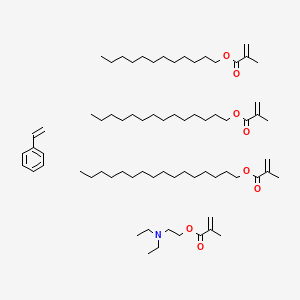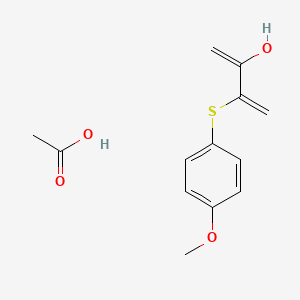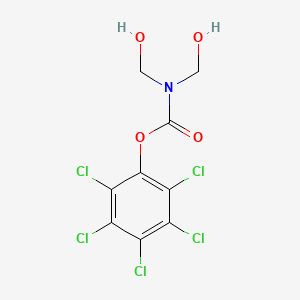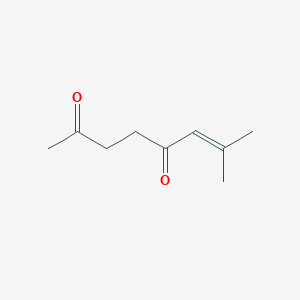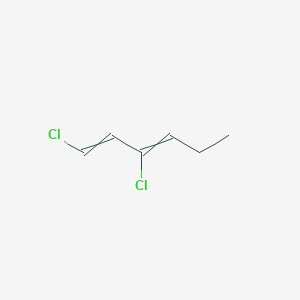
1,3-Dichlorohexa-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichlorohexa-1,3-diene is a conjugated diene with two chlorine atoms attached to the first and third carbon atoms of the hexadiene chain Conjugated dienes are compounds with alternating double and single bonds, which give them unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dichlorohexa-1,3-diene can be synthesized through various methods. One common approach involves the reaction of 1,3-dichloropropene with a suitable base to form the corresponding diene. Another method includes the use of transition metal-catalyzed coupling reactions, such as the palladium-catalyzed cross-coupling of 1,3-dichloropropene with an alkyne, followed by hydrogenation to yield the desired diene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for maximizing the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dichlorohexa-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diene into alkanes or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alkanes and partially reduced dienes.
Substitution: Various substituted dienes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Dichlorohexa-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1,3-dichlorohexa-1,3-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds and chlorine atoms. These features allow it to undergo electrophilic addition, nucleophilic substitution, and other reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: A simple conjugated diene without chlorine atoms.
1,3-Dichlorobutadiene: A similar compound with chlorine atoms on a shorter diene chain.
1,3-Hexadiene: A conjugated diene without chlorine atoms.
Uniqueness
1,3-Dichlorohexa-1,3-diene is unique due to the presence of chlorine atoms, which enhance its reactivity and provide additional sites for chemical modification. This makes it more versatile in synthetic applications compared to its non-chlorinated counterparts .
Propiedades
Número CAS |
64782-72-5 |
|---|---|
Fórmula molecular |
C6H8Cl2 |
Peso molecular |
151.03 g/mol |
Nombre IUPAC |
1,3-dichlorohexa-1,3-diene |
InChI |
InChI=1S/C6H8Cl2/c1-2-3-6(8)4-5-7/h3-5H,2H2,1H3 |
Clave InChI |
OIAIBEFLVYJFTD-UHFFFAOYSA-N |
SMILES canónico |
CCC=C(C=CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


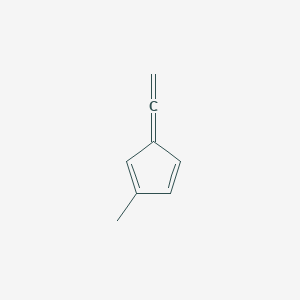
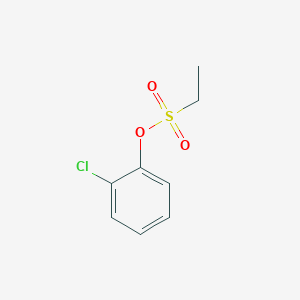
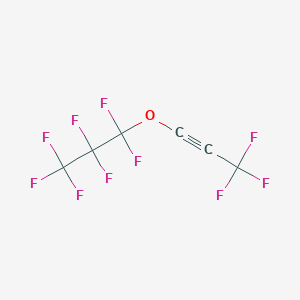
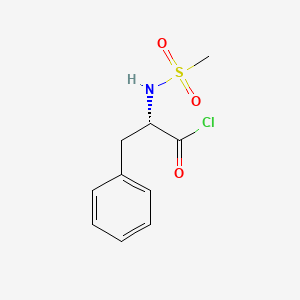
![N,N'-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14499370.png)
